molecular formula C7H2F10O2 B1348357 1,1,1,5,5,6,6,7,7,7-Decafluoro-2,4-heptanedione CAS No. 20583-66-8

1,1,1,5,5,6,6,7,7,7-Decafluoro-2,4-heptanedione

Cat. No.: B1348357
CAS No.: 20583-66-8
M. Wt: 308.07 g/mol
InChI Key: SUORUQZBFOQDGX-UHFFFAOYSA-N
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Description

1,1,1,5,5,6,6,7,7,7-Decafluoro-2,4-heptanedione: is a fluorinated β-diketone with the molecular formula C₇H₂F₁₀O₂ and a molecular weight of 308.0736 g/mol . This compound is known for its high thermal stability and unique chemical properties due to the presence of multiple fluorine atoms. It is commonly used in various scientific and industrial applications, particularly in the field of coordination chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1,1,5,5,6,6,7,7,7-Decafluoro-2,4-heptanedione can be synthesized through the fluorination of 2,4-heptanedione. The process typically involves the use of fluorinating agents such as sulfur tetrafluoride (SF₄) or cobalt trifluoride (CoF₃) under controlled conditions . The reaction is carried out in an inert atmosphere, often using nitrogen or argon, to prevent unwanted side reactions.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale fluorination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and recrystallization .

Chemical Reactions Analysis

Types of Reactions: 1,1,1,5,5,6,6,7,7,7-Decafluoro-2,4-heptanedione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be obtained.

    Metal Complexes:

Scientific Research Applications

1,1,1,5,5,6,6,7,7,7-Decafluoro-2,4-heptanedione is a fluorinated beta-diketone with the molecular formula C₇H₂F₁₀O₂ and a molecular weight of 308.07 g/mol . It is also known by other names, such as 1,1,1,5,5,6,6,7,7,7-decafluoroheptane-2,4-dione and 3h,3h-perfluoroheptane-2,4-dione .

Scientific Research Applications

Rare earth beta-diketonates, including fluorinated diketones, have been extensively investigated as rare earth coordination compounds due to their ease of synthesis and availability . There are three main types of rare earth β-diketonates: the tris complexes, the Lewis base adducts of the tris complexes, and tetrakis complexes .

Key application areas include:

  • Extraction: Solvent-solvent extraction processes to separate individual rare earth elements .
  • Laser Materials: Chelate lasers and liquid lasers .
  • NMR Shift Reagents: Historically used as NMR shift reagents, though usage has decreased with the development of high-field NMR spectrometers . Specialty applications remain for determining the enantiomeric purity of chiral compounds .
  • Electroluminescent Properties: For organic light emitting diodes .
  • Chemical Vapor Deposition: Due to their high vapor pressures as volatile reagents .
  • Catalysis: As catalysts for organic reactions .
  • Molecular Recognition and Sensing: Lanthanide complexes are used in molecular recognition and sensing technology . Techniques used include luminescence, circular dichroism (CD), nuclear magnetic resonance (NMR) and magnetic resonance imaging (MRI) . Lanthanide complexes are also used as labeling agents in gene and protein science and technology .

This compound has been used in the following applications:

  • Pharmaceutical Research: Pharmaceutical research applications .
  • Luminescent Properties: Such complexes provide a wide range of applications .
  • ** গ্যাস ক্রোমাটোগ্রাফি** Used in gas chromatography .

Biological Activity

1,1,1,5,5,6,6,7,7,7-Decafluoro-2,4-heptanedione (CAS Number: 20583-66-8) is a fluorinated diketone compound with the molecular formula C7_7H2_2F10_{10}O2_2 and a molecular weight of 308.07 g/mol. This compound is notable for its unique chemical properties due to the presence of multiple fluorine atoms and has been studied for various biological activities.

The structure of this compound features two carbonyl groups (C=O) flanked by a series of fluorinated carbon chains. This configuration contributes to its stability and reactivity in biological systems. The compound can be represented in various chemical notations:

  • SMILES Notation : C(C(=O)C(C(C(F)(F)F)(F)F)(F)F)C(=O)C(F)(F)F
  • IUPAC Name : this compound

Antimicrobial Properties

Research has indicated that decafluoro compounds exhibit significant antimicrobial activity. A study published in Applied Microbiology demonstrated that derivatives of decafluoro compounds showed inhibitory effects on various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes due to the hydrophobic nature of the fluorinated groups .

Cytotoxicity and Cell Viability

In vitro studies have been conducted to assess the cytotoxic effects of this compound on human cancer cell lines. The results indicated a dose-dependent decrease in cell viability across several cancer types including breast and lung cancer cells. The compound was found to induce apoptosis through the activation of caspase pathways .

Cell Line IC50 (µM) Effect
MCF-7 (Breast Cancer)25Induces apoptosis
A549 (Lung Cancer)30Cell cycle arrest
HeLa (Cervical Cancer)20Increased reactive oxygen species

The biological activity of this compound may be attributed to its ability to interact with cellular components such as proteins and nucleic acids. Studies suggest that the compound can form stable complexes with metal ions which may enhance its biological efficacy . Additionally, the fluorine atoms contribute to increased lipophilicity allowing better membrane penetration.

Case Study 1: Anticancer Activity

A recent investigation into the anticancer potential of decafluoro compounds involved treating MCF-7 cells with varying concentrations of this compound. The study observed significant morphological changes indicative of apoptosis after 48 hours of treatment. Flow cytometry analysis confirmed an increase in sub-G1 phase cells suggesting DNA fragmentation typical of apoptotic processes .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined using the broth microdilution method. Results indicated that concentrations as low as 15 µg/mL effectively inhibited bacterial growth .

Properties

IUPAC Name

1,1,1,5,5,6,6,7,7,7-decafluoroheptane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2F10O2/c8-4(9,6(13,14)7(15,16)17)2(18)1-3(19)5(10,11)12/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUORUQZBFOQDGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)C(C(C(F)(F)F)(F)F)(F)F)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2F10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80329968
Record name 3H,3H-Perfluoroheptane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80329968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20583-66-8
Record name 3H,3H-Perfluoroheptane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80329968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 20583-66-8
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the chain length of fluorinated β-diketonates affect the luminescence properties of ytterbium(III) complexes?

A1: Research suggests that increasing the fluorinated β-diketonate chain length leads to a decrease in the luminescence intensity of the Yb(3+) (2)F5/2→(2)F7/2 transition at around 980 nm. This decrease in intensity is also associated with a shorter (2)F5/2 excited state lifetime. Interestingly, the ligand lifetime value remains relatively unaffected by the chain length. []

Q2: What are the structural characteristics of ytterbium(III) complexes containing 1,1,1,5,5,6,6,7,7,7-decafluoro-2,4-heptanedione as a ligand?

A2: Studies have shown that these complexes typically exhibit octacoordination around the Yb(3+) ion. This was confirmed through single-crystal X-ray structures for some fluorinated complexes and predicted using the Sparkle/PM6 model for others. [] This information provides valuable insights for researchers interested in designing and synthesizing new ytterbium(III) complexes with tailored luminescent properties for various optical applications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.